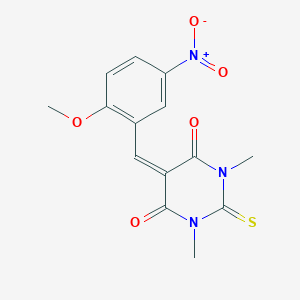![molecular formula C15H14N2OS2 B5799450 N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide is a compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has shown promise in various applications, including cancer treatment and drug development.
Mecanismo De Acción
The mechanism of action of N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide involves the inhibition of specific enzymes and proteins. It has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. By inhibiting the activity of CDKs, N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide can prevent the growth of cancer cells. Additionally, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting the activity of HDACs, N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide can modulate the expression of genes involved in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide have been extensively studied. It has been reported to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels that are necessary for tumor growth. N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide has also been reported to modulate the expression of genes involved in various diseases, including viral infections, inflammation, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has shown promise in various scientific research applications, including cancer treatment and drug development. However, there are also limitations to using N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide in lab experiments. It is a potent inhibitor that can have off-target effects, leading to unintended consequences. Additionally, it may not be effective in all types of cancer, and further research is needed to determine its efficacy in various diseases.
Direcciones Futuras
There are several future directions for the study of N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide. One potential direction is the development of more potent and selective inhibitors that can target specific enzymes and proteins involved in various diseases. Additionally, further research is needed to determine the efficacy of N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide in various diseases, including viral infections, inflammation, and neurodegenerative diseases. Finally, the development of new drug delivery systems that can improve the bioavailability and efficacy of N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide is another potential future direction.
Métodos De Síntesis
The synthesis of N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide involves several steps. The first step involves the preparation of 3-mercapto-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with an amine to form the desired compound. The synthesis of N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide has been reported in various scientific literature, and the process has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide has been extensively studied in various scientific research applications. One of the primary applications of this compound is in cancer treatment. It has been reported to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in the cell cycle. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death. N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide has also been studied for its potential use in drug development. It has been reported to inhibit the activity of specific enzymes that are involved in various diseases, including viral infections, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(3-carbamothioyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c16-13(19)12-10-7-4-8-11(10)20-15(12)17-14(18)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVMIWLZGBGVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=S)N)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamothioyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-N'-[(3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5799371.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5799373.png)
![N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5799384.png)



![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5799415.png)
![2-[(3,4-dimethylphenoxy)methyl]-1,3-benzothiazole](/img/structure/B5799418.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)

![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)